Cas no 1214382-05-4 (3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde)

3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde is a fluorinated biphenyl derivative featuring both a formyl group and trifluoromethyl substitution, making it a versatile intermediate in organic synthesis. The presence of fluorine atoms enhances its reactivity and stability, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals. The aldehyde functionality allows for further derivatization, while the trifluoromethyl group contributes to lipophilicity and metabolic resistance, which is valuable in medicinal chemistry applications. This compound is particularly useful in the development of bioactive molecules due to its electron-withdrawing properties and structural rigidity. Its high purity and well-defined structure ensure consistent performance in synthetic applications.
3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde structure
1214382-05-4 structure
Product name:3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde
CAS No:1214382-05-4
MF:C14H8F4O
MW:268.206337928772
CID:4998548

3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde
    • Inchi: 1S/C14H8F4O/c15-12-3-1-2-9(6-12)13-7-11(14(16,17)18)5-4-10(13)8-19/h1-8H
    • InChI Key: DASBBNCUACJGQV-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(C=O)=C(C=1)C1C=CC=C(C=1)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Topological Polar Surface Area: 17.1
  • XLogP3: 4

3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011002097-250mg
3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde
1214382-05-4 97%
250mg
$499.20 2023-09-04
Alichem
A011002097-500mg
3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde
1214382-05-4 97%
500mg
$782.40 2023-09-04
Alichem
A011002097-1g
3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde
1214382-05-4 97%
1g
$1549.60 2023-09-04

3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde Related Literature

Additional information on 3'-Fluoro-5-(trifluoromethyl)biphenyl-2-carboxaldehyde

3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde: A Comprehensive Overview

The compound 3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde, identified by the CAS number 1214382-05-4, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of biphenyl carboxaldehydes, which are known for their unique electronic properties and structural versatility. The presence of the fluoro and trifluoromethyl groups in its structure imparts distinct chemical reactivity and physical properties, making it a valuable substrate for various synthetic transformations.

Recent advancements in synthetic chemistry have enabled the precise control of regioselectivity and stereoselectivity in the synthesis of such complex molecules. For instance, researchers have employed transition metal-catalyzed cross-coupling reactions to efficiently construct the biphenyl core of this compound. The integration of these techniques has not only improved the yield but also reduced the environmental footprint of its production process. Furthermore, computational chemistry tools, such as density functional theory (DFT), have been instrumental in predicting the electronic properties and reactivity of this compound, aiding in its optimization for specific applications.

The structural features of 3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde make it an attractive candidate for use in drug discovery programs. The aldehyde group at position 2 provides a reactive site for further functionalization, while the electron-withdrawing trifluoromethyl group enhances the molecule's stability and bioavailability. Recent studies have demonstrated its potential as a lead compound in anti-cancer drug development, where it has shown promising activity against various cancer cell lines. Additionally, its ability to modulate key cellular pathways makes it a valuable tool in understanding disease mechanisms at a molecular level.

In the realm of materials science, this compound has found applications as a precursor for advanced materials such as organic semiconductors and optoelectronic devices. The biphenyl system contributes to its planar structure, which is essential for efficient charge transport properties. Researchers have utilized this compound to synthesize novel materials with tailored electronic characteristics, paving the way for next-generation electronic devices. Moreover, its compatibility with existing fabrication techniques has further enhanced its utility in this field.

The synthesis of 3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde typically involves a multi-step process that includes Friedel-Crafts alkylation, Suzuki-Miyaura coupling, and oxidation reactions. Recent innovations in catalytic systems have significantly streamlined these processes, reducing reaction times and improving product purity. For example, the use of palladium catalysts with ligands that enhance selectivity has been reported to improve yields in cross-coupling reactions. These advancements underscore the importance of continuous research in developing efficient synthetic methodologies for complex organic molecules.

In terms of pharmacokinetics and toxicity profiles, preliminary studies indicate that this compound exhibits moderate solubility in physiological fluids and demonstrates low toxicity at therapeutic concentrations. However, further studies are required to fully characterize its pharmacokinetic properties and long-term safety profile. Regulatory agencies emphasize the importance of thorough preclinical testing to ensure that such compounds meet safety standards before advancing to clinical trials.

The environmental impact of manufacturing processes involving this compound has also garnered attention from researchers and regulatory bodies alike. Efforts are being made to develop greener synthesis routes that minimize waste generation and reduce energy consumption. For instance, solvent-free reaction conditions and biocatalytic methods are being explored as sustainable alternatives to traditional synthetic approaches.

In conclusion, 3'-Fluoro-5-(Trifluoromethyl)Biphenyl-2-Carboxaldehyde represents a versatile platform for exploring new chemical entities with potential applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to push the boundaries of modern chemistry. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future advancements in science and technology.

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